Lipoxygenase Inhibitory Potency of 4-Phenoxy-2-butenoic Acid Relative to Established 5-LOX Inhibitors
4-Phenoxy-2-butenoic acid exhibits an IC₅₀ of 28 μM against 5-lipoxygenase (5-LOX), placing it as a moderate-potency inhibitor within the phenoxyalkenoic acid series [1]. In contrast, ketoconazole, a well-characterized reference inhibitor, demonstrates an IC₅₀ of 26 μM against 5-LOX under comparable assay conditions [2]. The compound's potency is approximately 40-fold weaker than the nanomolar ETA receptor antagonists derived from structurally optimized 4-phenoxybutanoic acid scaffolds, which achieve IC₅₀ values in the nanomolar range .
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 28 μM |
| Comparator Or Baseline | Ketoconazole: IC₅₀ = 26 μM; Optimized 4-phenoxybutanoic acid ETA antagonist: IC₅₀ in nanomolar range |
| Quantified Difference | 2-fold lower potency vs. ketoconazole; >1000-fold lower potency vs. optimized ETA antagonists |
| Conditions | 5-LOX enzyme inhibition assay |
Why This Matters
Quantified potency benchmarks enable researchers to select appropriate compound concentrations for mechanistic studies of the arachidonic acid pathway and to differentiate this scaffold from high-potency optimized derivatives.
- [1] Southan C. Comment on PubMed Commons: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. Hypothesis annotation. 2017 Sep 23. Available from: https://hypothes.is/search?q=tag:PMID:27754406 View Source
- [2] Sigma-Aldrich. Ketoconazole product information: lipoxygenase (5-LO; IC50 = 26 µM) and thromboxane synthase activities. Available from: https://perfqws.sigmaaldrich.com View Source
